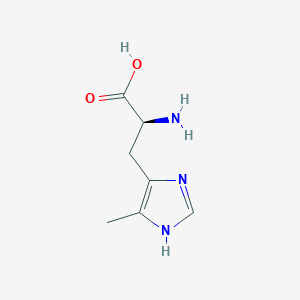
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide is a complex organic compound with a molecular formula of C19H15N3O3S This compound is characterized by the presence of a pyridinecarboxamide group, a hydroxy-oxo-phenylethyl moiety, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Oxo-Phenylethyl Intermediate: This step involves the reaction of a phenylthio-substituted benzaldehyde with an appropriate reagent to introduce the hydroxy and oxo groups.
Coupling with Pyridinecarboxamide: The intermediate is then coupled with 3-pyridinecarboxamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydroxy-2-oxo-2-phenylethyl)benzamide
- N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzamide
- 2-Oxo-1-cyclododecyl phenyl sulfone
Uniqueness
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties
Properties
CAS No. |
42069-31-8 |
|---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[1-hydroxy-2-oxo-2-(4-phenylsulfanylphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c23-18(20(25)22-19(24)15-5-4-12-21-13-15)14-8-10-17(11-9-14)26-16-6-2-1-3-7-16/h1-13,20,25H,(H,22,24) |
InChI Key |
FQKSZRIFSDTCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(NC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)

![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)


![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)








